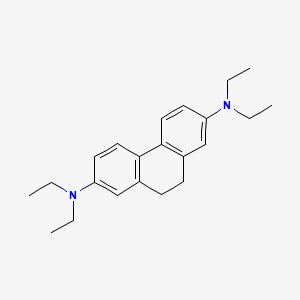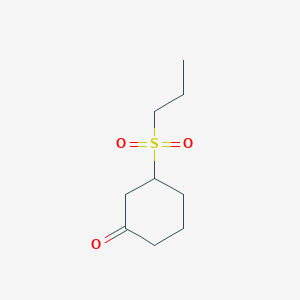
Cyclohexanone, 3-(propylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3-(propylsulfonyl)- is an organic compound that features a cyclohexanone ring substituted with a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-(propylsulfonyl)- typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of Cyclohexanone, 3-(propylsulfonyl)- may involve continuous flow processes where cyclohexanone and propylsulfonyl chloride are reacted in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(propylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 3-(propylsulfonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-(propylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the sulfonyl group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexane: The fully saturated hydrocarbon without any functional groups.
Uniqueness
Cyclohexanone, 3-(propylsulfonyl)- is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.
Properties
CAS No. |
185408-84-8 |
|---|---|
Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-propylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O3S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h9H,2-7H2,1H3 |
InChI Key |
LFGUXMCEHVTZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


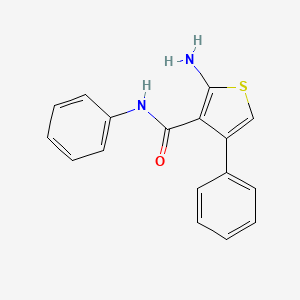

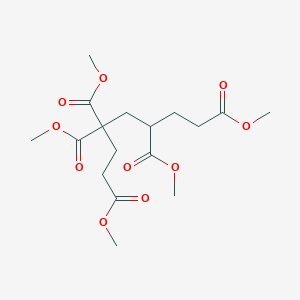

![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
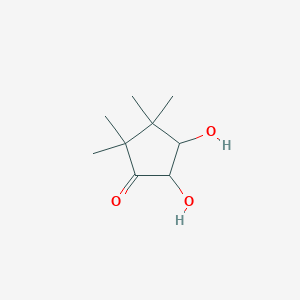

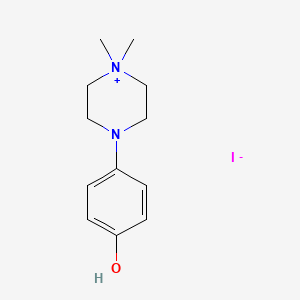
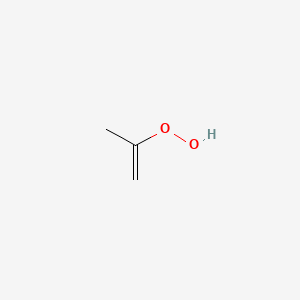
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
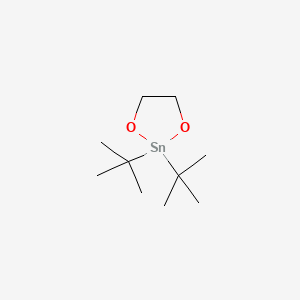
![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
